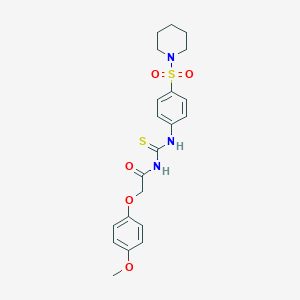![molecular formula C18H22N2O4S B467820 N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide CAS No. 650572-71-7](/img/structure/B467820.png)
N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide, also known as 2-[2-(butan-2-yl)phenoxy]-N-(4-sulfamoylphenyl)acetamide, is a chemical compound with the molecular formula C18H22N2O4S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C18H22N2O4S . The compound has a molecular weight of 362.44 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are as follows: It has a molecular weight of 362.44 . The compound’s molecular formula is C18H22N2O4S .作用机制
C18H22N2O4SC_{18}H_{22}N_{2}O_{4}SC18H22N2O4S
and a molecular weight of 362.44 . Here is an overview of its mechanism of action:Target of Action
The primary targets of this compound are Carbonic Anhydrase 1 and Carbonic Anhydrase 2 . These enzymes play a crucial role in maintaining the pH balance in the body by catalyzing the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid.
Biochemical Pathways
The inhibition of carbonic anhydrases can affect various biochemical pathways, particularly those involving the transport of carbon dioxide and ions. This can lead to changes in pH balance and ion concentration in various tissues .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context, such as the tissue type and the physiological state of the organism. Generally, inhibition of carbonic anhydrases can lead to changes in pH and ion balance, potentially affecting various cellular processes .
生化分析
Biochemical Properties
N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance in tissues . The nature of these interactions involves the binding of the compound to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways dependent on carbonic anhydrase.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression profiles and metabolic activities within the cell . These effects can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to specific enzymes, inhibiting their activity and leading to downstream effects on biochemical pathways . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or regulation of gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of metabolites within the cell. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other drugs or biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy, as well as its potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
属性
IUPAC Name |
2-(2-butan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-13(2)16-6-4-5-7-17(16)24-12-18(21)20-14-8-10-15(11-9-14)25(19,22)23/h4-11,13H,3,12H2,1-2H3,(H,20,21)(H2,19,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWANYMIPMMSYAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-N'-[(4-methoxyphenoxy)acetyl]thiourea](/img/structure/B467742.png)

![4-[({[(4-methoxyphenoxy)acetyl]amino}carbothioyl)amino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B467752.png)
![N-allyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B467776.png)
![2-(2-sec-butylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B467801.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B467835.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B467843.png)
![2-Bromo-4-chloro-6-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B467882.png)
![4-Chloro-2-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}diazenyl)phenol](/img/structure/B467886.png)
![2,4-Dibromo-6-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B467888.png)
![2,4-Dichloro-6-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}diazenyl)phenol](/img/structure/B467889.png)
![3-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}biphenyl-4-ol](/img/structure/B467890.png)
![Methyl 2-{[(2-isopropylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B467901.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropylphenoxy)acetamide](/img/structure/B467904.png)